7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolyl Group: This step might involve the reaction of the chromen-4-one intermediate with a thiazole derivative under suitable conditions.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the chromen-4-one core or the thiazolyl group, resulting in various reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazolyl or chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the hydroxy, thiazolyl, and trifluoromethyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the thiazolyl and trifluoromethyl groups.
3-(1,3-thiazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy and trifluoromethyl groups.
2-(trifluoromethyl)-4H-chromen-4-one: Lacks the hydroxy and thiazolyl groups.
Uniqueness
The unique combination of the hydroxy, thiazolyl, and trifluoromethyl groups in 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one might confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO3S/c14-13(15,16)12-10(8-4-21-5-17-8)11(19)7-2-1-6(18)3-9(7)20-12/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIDJCBNMODNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC=N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415795 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57390-76-8 | |
Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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